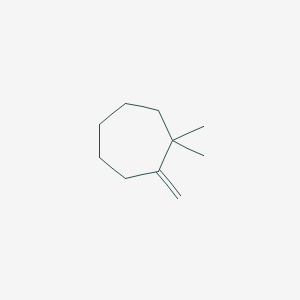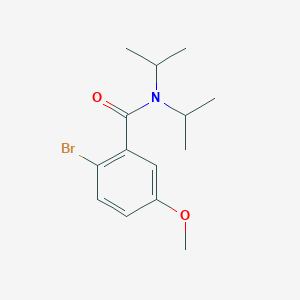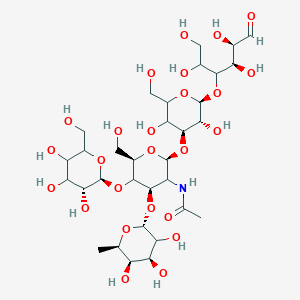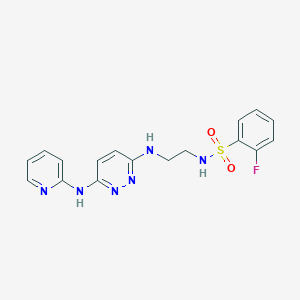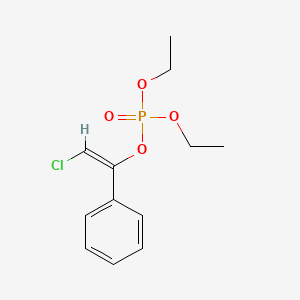
2-Chloro-1-phenylvinyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-phenylvinyl diethyl phosphate is an organophosphorus compound with the molecular formula C12H16ClO4P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-phenylvinyl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-chloro-1-phenylvinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-phenylvinyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonate derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted phosphates depending on the nucleophile used.
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Scientific Research Applications
2-Chloro-1-phenylvinyl diethyl phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-phenylvinyl diethyl phosphate involves its interaction with specific molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate
- Dimethylvinphos (2-Chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate)
Uniqueness
2-Chloro-1-phenylvinyl diethyl phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its interactions with molecular targets .
Properties
CAS No. |
40731-59-7 |
|---|---|
Molecular Formula |
C12H16ClO4P |
Molecular Weight |
290.68 g/mol |
IUPAC Name |
[(E)-2-chloro-1-phenylethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H16ClO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10+ |
InChI Key |
LPHRLQIUJWZJDT-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



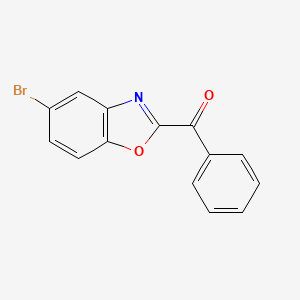
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)


![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
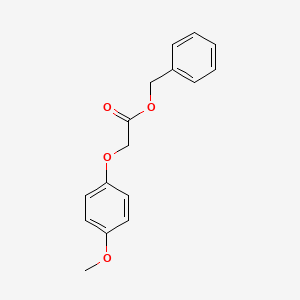

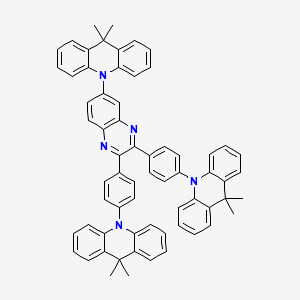
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
